6-(Chloromethyl)isoquinoline
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Overview
Description
6-(Chloromethyl)isoquinoline is a chemical compound with the molecular formula C10H8ClN. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. The presence of a chloromethyl group at the 6th position of the isoquinoline ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Chloromethyl)isoquinoline typically involves the chloromethylation of isoquinoline. One common method is the reaction of isoquinoline with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the desired position. This reaction is usually carried out under acidic conditions and may require a catalyst to enhance the reaction rate .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 6-(Chloromethyl)isoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions:
Reduction Reactions: Reduction of the isoquinoline ring can lead to the formation of tetrahydroisoquinoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alcohols, often under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
- Substituted isoquinoline derivatives
- Oxidized isoquinoline compounds
- Reduced isoquinoline derivatives
Scientific Research Applications
6-(Chloromethyl)isoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active isoquinoline alkaloids.
Medicine: Research into potential therapeutic agents, including anticancer and antimicrobial drugs, often involves this compound as a precursor or intermediate.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 6-(Chloromethyl)isoquinoline depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme function or altering receptor activity. The isoquinoline ring structure allows for interactions with various molecular targets, influencing pathways involved in cell signaling, metabolism, and other biological processes .
Comparison with Similar Compounds
6-Chloroisoquinoline: Lacks the chloromethyl group, resulting in different reactivity and applications.
6-Methylisoquinoline: Contains a methyl group instead of a chloromethyl group, affecting its chemical behavior.
Isoquinoline: The parent compound without any substituents, used as a reference for comparing derivatives
Uniqueness: 6-(Chloromethyl)isoquinoline is unique due to the presence of both the isoquinoline ring and the reactive chloromethyl group. This combination allows for versatile chemical modifications and applications in various fields, distinguishing it from other isoquinoline derivatives .
Properties
Molecular Formula |
C10H8ClN |
---|---|
Molecular Weight |
177.63 g/mol |
IUPAC Name |
6-(chloromethyl)isoquinoline |
InChI |
InChI=1S/C10H8ClN/c11-6-8-1-2-10-7-12-4-3-9(10)5-8/h1-5,7H,6H2 |
InChI Key |
WNWFNMSGLLRHHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1CCl |
Origin of Product |
United States |
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